molecular formula C7H4ClF3N2O B12095615 6-Chloro-5-(trifluoromethyl)nicotinamide

6-Chloro-5-(trifluoromethyl)nicotinamide

Cat. No.: B12095615
M. Wt: 224.57 g/mol
InChI Key: PZZQNIDYALFIJV-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4ClF3N2O It is a derivative of nicotinamide, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(trifluoromethyl)nicotinamide typically involves the chlorination of 5-(trifluoromethyl)nicotinamide. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted nicotinamides.

Scientific Research Applications

6-Chloro-5-(trifluoromethyl)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can be tailored to target specific pathways.

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)nicotinamide
  • 5-Chloro-6-(trifluoromethyl)nicotinamide
  • 6-Chloro-3-(trifluoromethyl)nicotinamide

Comparison: 6-Chloro-5-(trifluoromethyl)nicotinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-4(7(9,10)11)1-3(2-13-5)6(12)14/h1-2H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZQNIDYALFIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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